

The ENL YEATS Domain: A Pivotal Therapeutic Target in Acute Leukemia

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A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The ENL protein, particularly its YEATS domain, has emerged as a critical dependency for the proliferation and maintenance of specific subtypes of acute leukemia, most notably those with MLL-rearrangements (MLL-r) and NPM1 mutations. The ENL YEATS domain functions as an epigenetic "reader" of histone lysine acetylation, tethering the super elongation complex (SEC) to chromatin and driving the expression of key oncogenes like MYC and HOXA9. Small-molecule inhibitors targeting this domain have demonstrated potent anti-leukemic activity by displacing ENL from chromatin, suppressing oncogenic transcription, and inducing cancer cell differentiation. This guide provides an in-depth overview of the function of ENL YEATS domain inhibitors, quantitative data on their efficacy, detailed experimental protocols for their characterization, and visualizations of the underlying molecular mechanisms.

The Role of ENL in Leukemia Pathogenesis

Eleven-nineteen leukemia (ENL) is a scaffold protein and a core component of the Super Elongation Complex (SEC), which plays a crucial role in regulating the processivity of RNA Polymerase II (Pol II).[1][2][3] The N-terminal YEATS domain of ENL is a specialized reader module that recognizes and binds to acetylated lysine residues on histone tails, particularly H3K9ac and H3K27ac.[4][5] This interaction anchors the SEC to active gene promoters and enhancers.



In acute myeloid leukemia (AML), particularly subtypes driven by MLL-rearrangements, wild-type ENL is co-opted to maintain a pathogenic transcriptional program.[5][6] By recruiting the SEC—which includes the p-TEFb kinase (CDK9/CyclinT1)—to the promoters of critical leukemia driver genes, ENL facilitates Pol II phosphorylation and its release from promoter-proximal pausing, leading to robust transcriptional elongation.[3][7] This results in the overexpression of proto-oncogenes such as MYC, MYB, and HOXA cluster genes, which are essential for leukemic cell survival and proliferation.[7][8][9][10] Genetic studies using CRISPR-Cas9 have confirmed that ENL, and specifically its YEATS domain's reader function, is indispensable for the growth of these leukemia cells.[5][7][8][11]

Mechanism of Action of ENL YEATS Domain Inhibitors

ENL YEATS domain inhibitors are small molecules designed to fit into the acetyl-lysine binding pocket of the YEATS domain. By competitively occupying this pocket, they prevent ENL from recognizing and binding to acetylated histones on chromatin.[12] This direct, chromatin-competitive antagonism leads to the displacement of ENL and the associated SEC from the promoters and enhancers of its target genes.[7][12]

The consequences of this displacement are rapid and significant:

- Suppression of Transcriptional Elongation: Without the SEC, Pol II is not efficiently released into productive elongation, leading to a sharp decrease in the transcription of ENL target genes.[5][12]
- Downregulation of Oncogenic Programs: The expression of key leukemia drivers, including MYC, HOXA9, HOXA10, and MYB, is selectively suppressed.[7][8][9]
- Induction of Differentiation: The blockade of the leukemogenic program allows for the induction of myeloid differentiation, a therapeutic goal in AML.[5]
- Inhibition of Proliferation and G1 Arrest: The loss of critical survival signals leads to a potent, on-target inhibition of leukemia cell growth, often accompanied by cell cycle arrest at the G1 phase.[7][8]

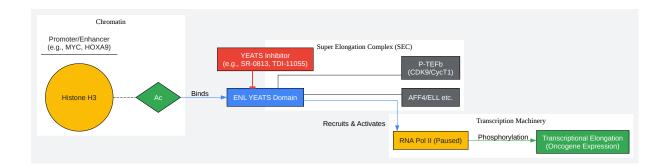


This mechanism of action has been validated through genetic and pharmacological means, establishing the ENL YEATS domain as a highly promising therapeutic target in oncology.[7][8] [12]

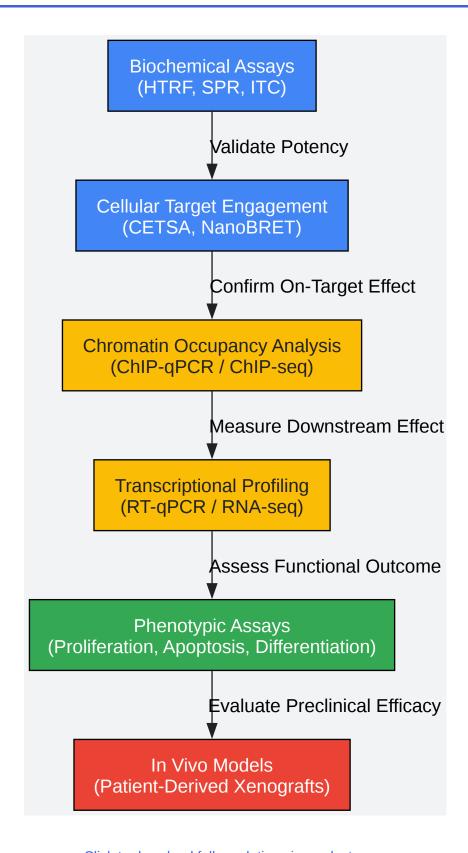
Signaling and Mechanistic Pathways

The central function of ENL is to link histone acetylation marks to the transcriptional elongation machinery. Inhibition of the YEATS domain directly disrupts this linkage.









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